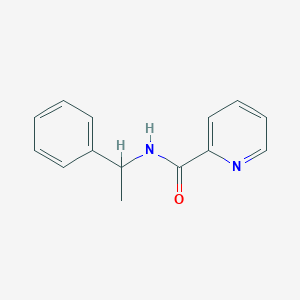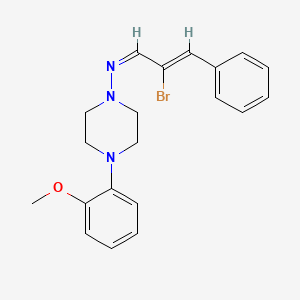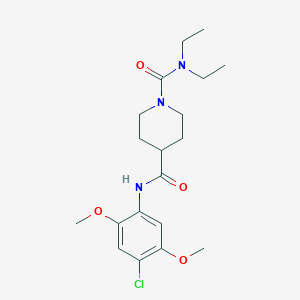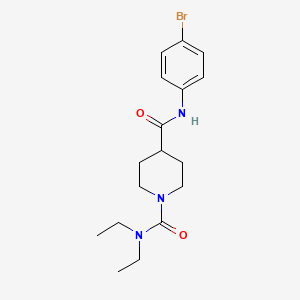
N-(1-phenylethyl)-2-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)-2-pyridinecarboxamide, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive-enhancing effects. Phenylpiracetam has been extensively studied for its potential use in treating cognitive impairment, memory loss, and other neurological conditions.
作用机制
The exact mechanism of action of N-(1-phenylethyl)-2-pyridinecarboxamidetam is not fully understood. However, it is believed to work by increasing the density of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in cognitive function, including memory, learning, and attention. By increasing the density of dopamine receptors, N-(1-phenylethyl)-2-pyridinecarboxamidetam may enhance cognitive function.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-2-pyridinecarboxamidetam has been found to have a number of biochemical and physiological effects. It has been shown to increase the density of dopamine receptors in the brain, as well as increase the levels of dopamine and norepinephrine. It has also been found to increase the activity of acetylcholine, a neurotransmitter that plays a key role in memory and learning.
实验室实验的优点和局限性
N-(1-phenylethyl)-2-pyridinecarboxamidetam has a number of advantages for lab experiments. It has been extensively studied for its cognitive-enhancing effects, making it a valuable tool for researchers studying cognitive function. It is also relatively safe and well-tolerated, with few reported side effects. However, there are some limitations to its use in lab experiments. N-(1-phenylethyl)-2-pyridinecarboxamidetam is a controlled substance in some countries, which may limit its availability for research purposes. Additionally, its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are a number of future directions for research on N-(1-phenylethyl)-2-pyridinecarboxamidetam. One area of interest is its potential use in treating cognitive impairment and memory loss associated with aging and neurological conditions. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Future research may also focus on understanding the exact mechanism of action of N-(1-phenylethyl)-2-pyridinecarboxamidetam and identifying other potential therapeutic targets for the drug.
Conclusion:
N-(1-phenylethyl)-2-pyridinecarboxamidetam is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It has been found to improve memory, learning, and attention in both animals and humans. Its mechanism of action is not fully understood, but it is believed to work by increasing the density of dopamine receptors in the brain. N-(1-phenylethyl)-2-pyridinecarboxamidetam has a number of advantages for lab experiments, but there are also some limitations to its use. Future research may focus on understanding its exact mechanism of action and identifying other potential therapeutic targets for the drug.
合成方法
N-(1-phenylethyl)-2-pyridinecarboxamidetam is synthesized by modifying the chemical structure of Piracetam, another nootropic drug. The synthesis method involves the reaction of 2-pyrrolidone with bromine to form 2-bromo-1-pyrrolidinyl acetamide. This compound is then reacted with phenylmagnesium bromide to form N-(1-phenylethyl)-2-pyridinecarboxamide.
科学研究应用
N-(1-phenylethyl)-2-pyridinecarboxamidetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in both animals and humans. In animal studies, N-(1-phenylethyl)-2-pyridinecarboxamidetam has been found to increase the density of dopamine receptors in the brain, which may contribute to its cognitive-enhancing effects. In human studies, N-(1-phenylethyl)-2-pyridinecarboxamidetam has been found to improve cognitive performance in individuals with cognitive impairment, memory loss, and other neurological conditions.
属性
IUPAC Name |
N-(1-phenylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(12-7-3-2-4-8-12)16-14(17)13-9-5-6-10-15-13/h2-11H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSECEQYULBGNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)


![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)

![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5917534.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5917535.png)


![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)